REACTION_SMILES
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[C:1](=[O:2])([CH2:3][CH2:4][CH3:5])[O:6][CH2:7][CH:8]1[CH2:9][C:10]([c:13]2[n:14][cH:15][c:16]([Br:19])[cH:17][cH:18]2)=[N:11][O:12]1.[CH3:20][OH:21]>>[OH:6][CH2:7][CH:8]1[CH2:9][C:10]([c:13]2[n:14][cH:15][c:16]([Br:19])[cH:17][cH:18]2)=[N:11][O:12]1
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Name
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CCCC(=O)OCC1CC(c2ccc(Br)cn2)=NO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)OCC1CC(c2ccc(Br)cn2)=NO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Type
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product
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Smiles
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OCC1CC(c2ccc(Br)cn2)=NO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |